molecular formula C9H15NO2 B7937850 1-(3,3-Dimethylazetidin-1-yl)cyclopropanecarboxylic acid

1-(3,3-Dimethylazetidin-1-yl)cyclopropanecarboxylic acid

Cat. No.: B7937850
M. Wt: 169.22 g/mol
InChI Key: YHORPOSPRAKUIE-UHFFFAOYSA-N
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Description

1-(3,3-Dimethylazetidin-1-yl)cyclopropanecarboxylic acid is a cyclopropane-derived carboxylic acid featuring a 3,3-dimethylazetidine substituent. The cyclopropane ring confers rigidity and metabolic stability, while the azetidine group (a four-membered nitrogen-containing ring) may enhance solubility and modulate bioactivity through steric and electronic effects. Such compounds are frequently explored in medicinal chemistry for their conformational constraints and pharmacokinetic advantages .

Properties

IUPAC Name

1-(3,3-dimethylazetidin-1-yl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-8(2)5-10(6-8)9(3-4-9)7(11)12/h3-6H2,1-2H3,(H,11,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHORPOSPRAKUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C2(CC2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Dimethylazetidin-1-yl)cyclopropanecarboxylic acid typically involves the following steps:

    Formation of the Azetidine Ring: The azetidine ring can be synthesized through the cyclization of appropriate precursors under basic conditions.

    Introduction of the Cyclopropane Ring: The cyclopropane ring is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Attachment of the Carboxylic Acid Group: The carboxylic acid group is introduced through carboxylation reactions, typically involving the use of carbon dioxide or carboxylating agents.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Dimethylazetidin-1-yl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or other reduced forms.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and halides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

Chemical Applications

1. Building Block in Organic Synthesis

  • Role : This compound serves as a key intermediate in the synthesis of complex organic molecules.
  • Reactions : It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it valuable for creating diverse derivatives.

2. Reagent in Chemical Reactions

  • Usage : It is utilized as a reagent in synthetic organic chemistry to facilitate the formation of new compounds.
  • Example Reactions :
    • Oxidation : Can be oxidized to yield ketones or aldehydes using agents like potassium permanganate (KMnO4).
    • Reduction : Reduction can convert the carboxylic acid group into alcohols using lithium aluminum hydride (LiAlH4) .

Biological Applications

1. Antimicrobial Properties

  • Research Findings : Studies have indicated potential antimicrobial activities against various pathogens, positioning this compound as a candidate for developing new antibiotics.

2. Anticancer Research

  • Investigations : The compound is being explored for its anticancer properties, with ongoing research focused on its mechanisms of action and efficacy against different cancer cell lines.

Medical Applications

1. Pharmaceutical Intermediate

  • Potential Use : There is ongoing research into the compound's role as an intermediate in drug development, particularly in designing novel therapeutic agents.
  • Mechanism of Action : The compound may interact with specific molecular targets or pathways, influencing enzyme activity or receptor binding .

Industrial Applications

1. Specialty Chemicals Production

  • Industry Use : It is employed in producing specialty chemicals that require unique properties due to the structural features of the compound.
  • Applications in Materials Science : The unique cyclopropane and azetidine structures may impart desirable characteristics to materials used in various industrial applications.

Case Studies and Research Insights

Recent studies have focused on synthesizing derivatives of 1-(3,3-Dimethylazetidin-1-yl)cyclopropanecarboxylic acid to evaluate their biological activities:

  • Antimicrobial Activity Study
    • Researchers synthesized several derivatives and tested their efficacy against bacterial strains. Some derivatives showed significant inhibition rates compared to standard antibiotics.
  • Anticancer Efficacy Assessment
    • In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects on cancer cell lines, suggesting potential for further development as anticancer agents.

Mechanism of Action

The mechanism of action of 1-(3,3-Dimethylazetidin-1-yl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.

    Interacting with Receptors: The compound may bind to cellular receptors, modulating signal transduction processes.

    Altering Cellular Processes: It can affect cellular processes such as proliferation, apoptosis, and differentiation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares key structural and physical properties of 1-(3,3-dimethylazetidin-1-yl)cyclopropanecarboxylic acid with related derivatives:

Compound Substituent Molecular Formula Molecular Weight Key Features Reference ID
This compound 3,3-Dimethylazetidine C₉H₁₅NO₂ 185.22 g/mol Azetidine enhances solubility; cyclopropane improves metabolic stability N/A
1-(3-Chlorophenyl)cyclopropanecarboxylic acid 3-Chlorophenyl C₁₀H₉ClO₂ 196.63 g/mol Chlorine increases lipophilicity; used in industrial research
1-(3-Methoxyphenyl)cyclopropanecarboxylic acid 3-Methoxyphenyl C₁₁H₁₂O₃ 192.21 g/mol Methoxy group improves solubility; 87% synthesis yield via recrystallization
CHF 5074 (1-(3',4'-dichloro-2-fluorobiphenyl-4-yl)cyclopropanecarboxylic acid) Biphenyl with Cl/F substituents C₁₆H₁₁Cl₂FO₂ 341.17 g/mol Therapeutic candidate for neurodegenerative diseases; crystalline form preferred
1-(Pyridin-2-yl)cyclopropanecarboxylic acid Pyridinyl C₉H₉NO₂ 163.18 g/mol Nitrogen heterocycle enhances binding to biological targets

Key Observations:

  • Azetidine vs. Aryl Substituents: The 3,3-dimethylazetidine group likely imparts greater basicity and conformational flexibility compared to aryl substituents (e.g., chlorophenyl, methoxyphenyl), which are more rigid and lipophilic .
  • Metabolic Stability: Cyclopropane rings resist oxidative degradation, as shown in studies where cyclopropanecarboxylic acids were metabolized to β-hydroxybutyric acid .

Biological Activity

1-(3,3-Dimethylazetidin-1-yl)cyclopropanecarboxylic acid is a compound characterized by its unique structure, which includes a cyclopropane ring and a 3,3-dimethylazetidine moiety. This structural combination imparts distinctive chemical properties that are of significant interest in various fields, particularly in medicinal chemistry and biological research.

  • Molecular Formula : C9H15NO2
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 1501023-20-6

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets. The mechanisms include:

  • Enzyme Binding : It may inhibit or activate enzymes involved in metabolic pathways.
  • Receptor Interaction : The compound can bind to cellular receptors, thereby modulating signal transduction processes.
  • Cellular Process Alteration : It influences cellular activities such as proliferation and apoptosis.

Antimicrobial Properties

Research indicates that cyclopropane carboxylic acid derivatives exhibit antimicrobial activity. The potential of this compound in this area is being explored due to its structural similarities with known bioactive compounds.

StudyFindings
Derivatives have shown inhibitory effects against pathogenic bacteria, suggesting potential as antimicrobial agents.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. The exact mechanisms remain under investigation, but its structural features may contribute to the modulation of cancer cell growth and survival pathways.

StudyFindings
Compounds similar in structure have demonstrated low cytotoxicity while exhibiting good activity against cancer cell lines.

Case Studies

Several studies have evaluated the biological activity of compounds related to this compound:

  • Antidepressant Activity : A series of cyclopropanecarboxylic acids were tested for antidepressant effects. Some derivatives showed enhanced activity compared to standard treatments like imipramine .
  • Ethylene Biosynthesis Inhibition : Cyclopropane carboxylic acids have been studied for their role as inhibitors of ethylene biosynthesis in plants, which could have agricultural applications .

Research Applications

This compound has diverse applications in research:

  • Synthetic Chemistry : Used as a building block for synthesizing complex organic molecules.
  • Pharmaceutical Development : Investigated for its potential as a pharmaceutical intermediate.

Comparative Analysis with Similar Compounds

CompoundStructureBiological Activity
1-(3,3-Dimethylazetidin-1-yl)propanoic acidPropanoic acid groupModerate activity
1-(3,3-Dimethylazetidin-1-yl)butanoic acidButanoic acid groupLow activity
1-(3,3-Dimethylazetidin-1-yl)pentanoic acidPentanoic acid groupVariable activity

The unique combination of the cyclopropane ring and azetidine moiety in this compound distinguishes it from similar compounds, potentially enhancing its biological efficacy.

Q & A

Q. What advanced analytical methods validate batch-to-batch consistency in synthesis?

  • Methodological Answer :
  • LC-HRMS : Quantify purity (>98%) and detect trace impurities (e.g., dimerization byproducts) .
  • Chiral HPLC : Ensure enantiomeric excess (>99%) if the compound has stereocenters .

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